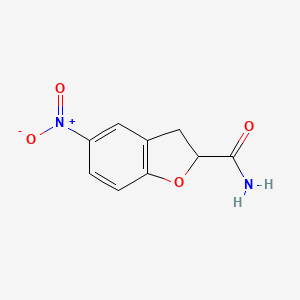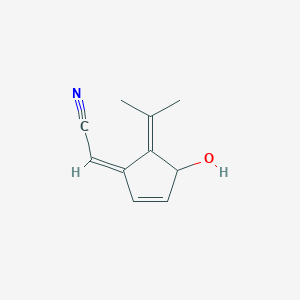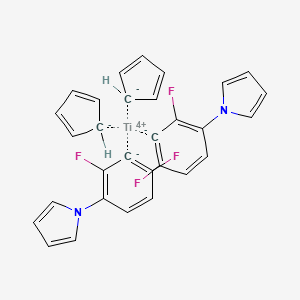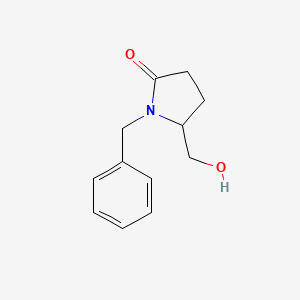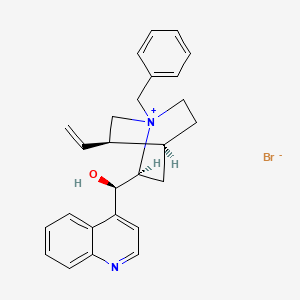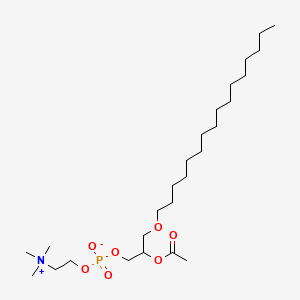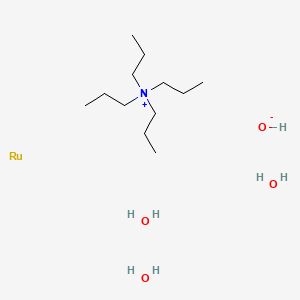
Tetrapropylammoniumperruthenat
Übersicht
Beschreibung
Tetrapropylammonium perruthenate (TPAP) is a catalytic oxidant used in organic synthesis, offering a wide range of applications from double to selective oxidations. It facilitates various chemical reactions, including heteroatom oxidation, cleavage reactions, and sequential reaction processes, making it a versatile reagent in organic chemistry (Ley, Norman, Griffith, & Marsden, 1994).
Synthesis Analysis
The synthesis of TPAP involves the reduction of tetrapropylammonium perruthenate by 2-undecanol to a low-valent ruthenium species. This species efficiently catalyzes the isomerization of a wide range of allylic alcohols into their corresponding saturated carbonyl derivatives, demonstrating the reagent's ability to promote novel and efficient reactions (Markó et al., 1999).
Molecular Structure Analysis
The molecular structure of TPAP-related compounds, such as tetrapropylammonium-2,3-dichloro-5,6-dicyano-p-benzoquinone, has been elucidated through X-ray diffraction analysis, offering insights into the charge-transfer complexes and the interaction between the TPAP cation and its counterions. Such studies reveal the intricate arrangement of molecules and the impact of structural features on their chemical properties (Marzotto, Clemente, & Pasimeni, 1988).
Chemical Reactions and Properties
TPAP is known for its catalytic prowess in oxidizing a range of molecules, including its role in the glycol cleavage to carboxylic (di)acids, showcasing its ability to facilitate complex transformations in organic synthesis with high yields and selectivity (Schmidt & Stark, 2011). Furthermore, TPAP's role in the oxidation of secondary nitro compounds to ketones highlights its versatility and efficiency as an oxidant in organic chemistry (Tokunaga, Ihara, & Fukumoto, 1997).
Physical Properties Analysis
The stability and reusability of TPAP as a catalyst have been significantly improved through the use of tetraalkylammonium salts or imidazolium ionic liquids, demonstrating its effective recovery and potential for reuse in catalytic oxidations. This not only enhances the reagent's practical utility but also contributes to the sustainability of chemical processes (Ley, Ramarao, & Smith, 2001).
Chemical Properties Analysis
TPAP exhibits a remarkable ability to catalyze the oxidative cyclization of 1,5-dienes to cis-2,5-disubstituted tetrahydrofurans, highlighting its role in promoting stereospecific and stereoselective transformations. This ability to catalyze complex reactions underlines TPAP's importance in synthetic organic chemistry, providing a tool for achieving intricate molecular architectures with high precision and efficiency (Piccialli & Caserta, 2004).
Wissenschaftliche Forschungsanwendungen
Acetylenhydrochlorierung
TPAP wird als Katalysator bei der Hydrochlorierung von Acetylen verwendet {svg_1}. Diese Reaktion ist ein wichtiger Weg für die direkte Synthese von Vinylchloridmonomer (VCM), einem Schlüsselbestandteil bei der Herstellung von PVC {svg_2}. TPAP-basierte Katalysatoren haben eine hervorragende Leistung gezeigt, wobei die Umwandlungsraten innerhalb von 48 Stunden von 97 % auf 91 % gesunken sind {svg_3}.
Oxidation von Sulfiden zu Sulfonen
TPAP kann als Katalysator für die Umwandlung von Sulfiden zu Sulfonen durch Oxidation verwendet werden {svg_4}. Diese Umwandlung ist wichtig bei der Synthese verschiedener organischer Verbindungen, einschließlich Pharmazeutika und Agrochemikalien {svg_5}.
Isomerisierung von Allylalkoholen
TPAP wird bei der Isomerisierung von Allylalkoholen zu den entsprechenden gesättigten Carbonyl-Derivaten verwendet {svg_6}. Diese Reaktion ist nützlich bei der Synthese einer Vielzahl organischer Verbindungen {svg_7}.
4. Spaltung von Glykol zu Carbonsäuren In Verbindung mit N-Methylmorpholin-N-oxid (NMO) wird TPAP für die Spaltung von Glykol zu Carbonsäuren verwendet {svg_8}. Diese Reaktion ist ein wichtiger Schritt bei der Synthese verschiedener Carbonsäurederivate {svg_9}.
5. Oxidation von Alkoholen zu Carbonylverbindungen TPAP wird in Kombination mit NMO häufig für die milde Oxidation von primären und sekundären Alkoholen zu Carbonylverbindungen verwendet {svg_10}. Diese Reaktion ist eine grundlegende Umwandlung in der synthetischen organischen Chemie {svg_11}.
Oxidativer Abbau von aromatischen Kernen
TPAP wird beim oxidativen Abbau von Phenyl- und anderen heteroaromatischen Kernen verwendet {svg_12}. Diese Reaktion ist nützlich bei der Synthese verschiedener organischer Verbindungen {svg_13}.
Wirkmechanismus
Target of Action
Tetrapropylammonium perruthenate (TPAP) primarily targets alcohols in organic compounds . It is used as a reagent in organic synthesis, particularly for the oxidation of alcohols to corresponding carbonyl compounds .
Mode of Action
TPAP acts as a mild oxidizing agent . It operates by oxidizing primary alcohols to aldehydes (the Ley oxidation) and secondary alcohols to ketones . It can also be used to oxidize primary alcohols all the way to carboxylic acids with a higher catalyst loading, larger amount of the co-oxidant, and addition of two equivalents of water .
Biochemical Pathways
The oxidation process involves the formation of a ruthenium complex, which generates Ru(V) and the product . The catalytic cycle is maintained by adding a stoichiometric amount of a co-oxidant such as N-methylmorpholine N-oxide (NMO) or molecular oxygen .
Result of Action
The result of TPAP’s action is the conversion of alcohols into their corresponding carbonyl compounds . For example, primary alcohols are converted to aldehydes, and secondary alcohols are converted to ketones . It can also cleave vicinal diols to form aldehydes .
Action Environment
TPAP is a non-volatile, air-stable, and readily soluble reagent . It operates at room temperature and is devoid of obnoxious or explosive side products . The presence of water fosters an equilibrium concentration of the aldehyde hydrate, which can undergo further oxidation to the carboxylic acid . The oxidation generates water that can be removed by adding molecular sieves .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as an oxidizing solid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Zukünftige Richtungen
The substitution of RuCl3 precursor with high valent TPAP species leads to more ruthenium oxides active species in the catalysts. The acidification treatment of the carrier in TPAP/AC catalyst can produce an enhanced interaction between the active species and the modified functional groups on the carrier. This also provides a promising strategy to explore high efficient and economic mercury-free catalysts for the hydrochlorination of acetylene .
Eigenschaften
IUPAC Name |
ruthenium;tetrapropylazanium;hydroxide;trihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28N.4H2O.Ru/c1-5-9-13(10-6-2,11-7-3)12-8-4;;;;;/h5-12H2,1-4H3;4*1H2;/q+1;;;;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUCLFLGLPCVDMZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+](CCC)(CCC)CCC.O.O.O.[OH-].[Ru] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H35NO4Ru | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
114615-82-6 | |
| Record name | Tetrapropylammonium perruthenate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is Tetrapropylammonium Perruthenate (TPAP) primarily known for?
A: TPAP is a versatile oxidizing agent, primarily known for its role in the selective oxidation of alcohols to aldehydes and ketones. [, ]
Q2: What makes TPAP a desirable oxidant in organic synthesis?
A: TPAP offers several advantages, including its ability to operate under mild conditions, high selectivity, and tolerance for various functional groups. It is typically used in catalytic amounts alongside a co-oxidant, usually N-methylmorpholine N-oxide (NMO), which regenerates the active ruthenium species. [, ]
Q3: Can you elaborate on the mechanism of TPAP-catalyzed alcohol oxidation?
A: While the exact mechanism is still debated, it is believed to involve the formation of a perruthenate ester intermediate between TPAP and the alcohol. This ester subsequently decomposes, yielding the carbonyl compound and a reduced ruthenium species. The co-oxidant then regenerates TPAP, completing the catalytic cycle. [, ]
Q4: What other functional groups besides alcohols can TPAP oxidize?
A: TPAP has demonstrated utility in oxidizing a range of functional groups. For example, it can convert sulfides to sulfones chemoselectively. [, ] Additionally, it facilitates the oxidative cleavage of glycols to carboxylic acids. []
Q5: Are there examples of TPAP being used in multi-step reactions?
A: Yes, TPAP has proven effective in domino reactions where an initial oxidation enables subsequent transformations. One example involves the in situ generation of α,β-unsaturated aldehydes from allylic alcohols, followed by their application in asymmetric transformations like cyclopropanation or Michael addition. []
Q6: Has TPAP been explored for applications beyond traditional organic synthesis?
A: Yes, researchers have explored TPAP as a catalyst in the direct synthesis of vinyl chloride monomer from acetylene hydrochlorination. Interestingly, TPAP supported on activated carbon exhibited promising activity and stability in this reaction. []
Q7: What is the molecular formula and weight of TPAP?
A7: TPAP has the molecular formula C12H28NRuO4 and a molecular weight of 350.45 g/mol.
Q8: How does the reaction medium influence TPAP's catalytic activity?
A: TPAP exhibits solubility in both organic solvents and ionic liquids. This solubility allows for its use in various reaction media, influencing its catalytic activity and selectivity. Studies have investigated its performance in substituted imidazolium-based ionic liquids, highlighting their potential as alternative solvents for alcohol oxidation. []
Q9: Does TPAP display activity in multiphase systems?
A: Research has shown that TPAP can be immobilized on solid supports like activated carbon, enabling its application in multiphase catalytic systems. This approach was demonstrated for the oxidation of benzyl alcohol, showcasing its potential for continuous flow processes. []
Q10: What are some alternatives to TPAP for alcohol oxidation?
A10: Several alternatives exist, each with its own advantages and limitations. Common examples include:
Q11: When was TPAP first introduced as an oxidant in organic synthesis?
A: TPAP was introduced as a catalytic oxidant in the mid-1980s and rapidly gained popularity as a mild and selective alternative to traditional methods. [, ]
Q12: What computational tools are relevant for studying TPAP-catalyzed reactions?
A12: Density functional theory (DFT) calculations can provide valuable insights into the mechanism of TPAP-mediated reactions. These calculations can help elucidate transition states, intermediates, and the influence of different substituents on reactivity.
Q13: Are there environmental concerns associated with TPAP?
A13: Like many transition metal catalysts, ruthenium-based catalysts like TPAP require careful handling and disposal. Research into sustainable practices, such as catalyst recovery and recycling, is crucial to minimize environmental impact.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



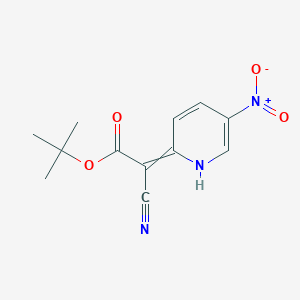
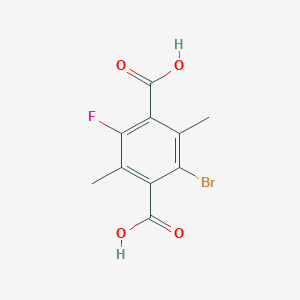
![5-Vinyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1141663.png)
